molecular formula C10H18N4O B11813814 4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine

4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine

Cat. No.: B11813814
M. Wt: 210.28 g/mol
InChI Key: WRMZPCIILJIONE-UHFFFAOYSA-N
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Description

4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is a chemical compound that features a morpholine ring substituted with an ethyl group and a 1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine typically involves the reaction of morpholine with an appropriate triazole derivative. One common method involves the use of a Mitsunobu reaction, where morpholine is reacted with an ethyl-substituted triazole in the presence of diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh3) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole moiety plays a crucial role in this binding through hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A basic triazole compound with broad biological activities.

    5-Methyl-1H-1,2,4-triazole: Similar structure with a methyl group instead of an ethyl group.

    4-(2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine: A closely related compound with a methyl substitution

Uniqueness

4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and the morpholine ring can enhance its binding affinity and selectivity towards certain molecular targets compared to its methyl-substituted analogs .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

4-[2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethyl]morpholine

InChI

InChI=1S/C10H18N4O/c1-2-9-11-10(13-12-9)3-4-14-5-7-15-8-6-14/h2-8H2,1H3,(H,11,12,13)

InChI Key

WRMZPCIILJIONE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=N1)CCN2CCOCC2

Origin of Product

United States

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